molecular formula C13H16N2O6 B138334 Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate CAS No. 57113-90-3

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Cat. No. B138334
M. Wt: 296.28 g/mol
InChI Key: VEDIIGMQOAWKGH-UHFFFAOYSA-N
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Patent
US07067546B2

Procedure details

Methyl 2-carboxy-3-nitrobenzoate [MNA] obtained in Reference Example 2 (164 kg) was dissolved in dimethylformamide [DMF] (242 kg), diphenylphosphoryl azide [DPPA] (204 kg) was added thereto at room temperature, and triethylamine (87 kg) was added dropwise while maintaining at 20 to 35° C. After stirring at 20 to 30° C. for about 3 hours, t-butyl alcohol (930 kg) was added to the reaction solution. The temperature was risen to 85 to 90° C. over 3 to 5 hours, and the solution was stirred for 1 to 2 hours under reflux (85 to 90° C.). The reaction solution was cooled, concentrated, and the residue was dissolved in ethyl acetate (1400 L). The solution was washed successively with a mixture of 15% hydrochloric acid (160 L) and water (1890 L), water (660 L), 5% aqueous sodium bicarbonate solution (1100 kg) and water (660 L), and the organic layer was concentrated under reduced pressure. Methanol (300 kg) was added thereto, and concentrated under reduced pressure. A seed crystal (15 kg) and methanol (450 kg) were added to the residue, and the mixture was heated to 50 to 60° C. to dissolve it. After cooled to 5° C., crystals were separated, washed with cold methanol (100 L), and dried to give methyl 2-t-butoxycarbonylamino-3-nitrobenzoate [BAN] (187.0 kg, 86.7%). The mother liquor and the washing were concentrated under reduced pressure, and cooled. The precipitated crystals were centrifuged, washed with cold methanol, and dried to give second crystal of BAN.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 2
Quantity
164 kg
Type
reactant
Reaction Step Two
Quantity
204 kg
Type
reactant
Reaction Step Three
Quantity
87 kg
Type
reactant
Reaction Step Four
Quantity
930 kg
Type
reactant
Reaction Step Five
Quantity
242 kg
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1.C([N:36]([CH2:39]C)CC)C.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>CN(C)C=O>[C:41]([O:45][C:39]([NH:36][C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])=[O:24])([CH3:44])([CH3:43])[CH3:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Step Two
Name
Example 2
Quantity
164 kg
Type
reactant
Smiles
Step Three
Name
Quantity
204 kg
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
Quantity
87 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
930 kg
Type
reactant
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
242 kg
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
After stirring at 20 to 30° C. for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The temperature was risen to 85 to 90° C. over 3 to 5 hours
Duration
4 (± 1) h
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 to 2 hours
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (85 to 90° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (1400 L)
WASH
Type
WASH
Details
The solution was washed successively with a mixture of 15% hydrochloric acid (160 L) and water (1890 L), water (660 L), 5% aqueous sodium bicarbonate solution (1100 kg) and water (660 L)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (300 kg) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A seed crystal (15 kg) and methanol (450 kg) were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50 to 60° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve it
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
crystals were separated
WASH
Type
WASH
Details
washed with cold methanol (100 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 187 kg
YIELD: PERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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